molecular formula C10H7BrN2 B2923541 4-(4-Bromophenyl)pyridazine CAS No. 1621468-76-5

4-(4-Bromophenyl)pyridazine

Cat. No. B2923541
CAS RN: 1621468-76-5
M. Wt: 235.084
InChI Key: NLPKTLAIVIEBIW-UHFFFAOYSA-N
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Description

“4-(4-Bromophenyl)pyridazine” is a chemical compound with a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyridazine derivatives, including “4-(4-Bromophenyl)pyridazine”, often involves [3 + n] cycloaddition reactions . In these reactions, a multiple bond dipolarophile is added to a three-atom component system . Other synthetic approaches involve the use of chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenyl)pyridazine” is based on a pyridazine ring, which is an aromatic, heterocyclic, organic compound with two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyridazine derivatives, including “4-(4-Bromophenyl)pyridazine”, have been found to participate in various chemical reactions. For instance, [3 + n] cycloaddition reactions have been extensively studied in the pyridazine series .

Scientific Research Applications

Drug Discovery and Development

The pyridazine ring, which is a part of the “4-(4-Bromophenyl)pyridazine” structure, has unique physicochemical properties that make it valuable in drug discovery and development . These properties include weak basicity, a high dipole moment that allows for π-π stacking interactions, and robust dual hydrogen-bonding capacity . These characteristics contribute to its unique applications in molecular recognition .

FDA-Approved Drugs

The pyridazine ring is incorporated in several FDA-approved drugs . For instance, the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib are two examples of FDA-approved drugs that incorporate a pyridazine ring .

Molecular Recognition

The unique hydrogen-bonding properties of the pyridazine ring have been hypothesized to play a role in molecular recognition . This has been demonstrated in an investigation of peptide nucleic acids (PNAs) that assemble into a triplex structure with a double-stranded ribonucleic acid (dsRNA) hairpin construct .

Broad Spectrum of Biological Activity

Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . This includes antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .

Peripheral Analgesic Property

Substitution of the pyrrolidinone ring with the pyridazinone ring in pyrrole-3,4-dicarboximides has been found to increase the peripheral analgesic property of the compound .

Thromboxane Synthetase Inhibitor Activity

A series of 4-hydrazino-5H-pyridazino [4,5-b]indole and 4-hydrazine[4,5-a]indole derivatives were tested for their thromboxane synthetase inhibitor activity . The compounds were not only found potent as anti-thrombotic but also showed antihypertensive activity similar to that of hydralazine .

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-bromophenyl)piperidine”, indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Pyridazine derivatives, including “4-(4-Bromophenyl)pyridazine”, have potential applications in medicinal chemistry and optoelectronics . They have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name

4-(4-bromophenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-6-12-13-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPKTLAIVIEBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)pyridazine

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